molecular formula C21H30N2O4 B10758541 (2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid

(2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid

Cat. No.: B10758541
M. Wt: 374.5 g/mol
InChI Key: AWVCKFLATUTBCX-INIZCTEOSA-N
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Description

(2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the indole moiety. The process may include steps such as:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the Indole Derivative: The indole moiety is introduced through a coupling reaction, often using reagents like indole-3-carboxaldehyde.

    Chain Elongation: The octanoic acid chain is elongated through various organic reactions, such as esterification and reduction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce different substituents onto the indole ring or the amino acid chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protective group, allowing the compound to participate in various reactions without unwanted side reactions. The indole moiety can interact with biological targets, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid is unique due to its specific combination of an indole moiety and an amino acid derivative, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

(2S)-2-(1H-indol-3-yl)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid

InChI

InChI=1S/C21H30N2O4/c1-21(2,3)27-20(26)22-13-9-5-4-6-11-16(19(24)25)17-14-23-18-12-8-7-10-15(17)18/h7-8,10,12,14,16,23H,4-6,9,11,13H2,1-3H3,(H,22,26)(H,24,25)/t16-/m0/s1

InChI Key

AWVCKFLATUTBCX-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCCC[C@@H](C1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC(C1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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